
2-Piperazin-1-yl-5-propan-2-yl-1,3,4-thiadiazole;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazine derivatives have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-HIV-1, and MC4 receptor agonistic activity . They are used as antipsychotic drug substances .
Synthesis Analysis
A new library of structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives have been designed and synthesized through a multi-step procedure .Molecular Structure Analysis
Analog 7c displayed strong inhibition against PAK4, suggesting that bromine atoms had a moderate spatial structure to occupy the hydrophobic cavity of the P-loop pocket .Chemical Reactions Analysis
The synthesized compounds were evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5) .Aplicaciones Científicas De Investigación
Nonionic Surfactant Synthesis
- Research Application : Utilized in the synthesis of nonionic surfactants.
- Details : Thiadiazolyl Piperazine compounds derived from stearic acid show potential as nonionic surfactants. These are synthesized and evaluated for their physico-chemical, surface properties, and biodegradability (Abdelmajeid, Amine, & Hassan, 2017).
Antimicrobial and Antiviral Activities
- Research Application : Exhibiting antimicrobial and antiviral properties.
- Details : Various 1,3,4-thiadiazole amide compounds containing piperazine show inhibitory effects against bacteria and viruses. For instance, certain derivatives demonstrate effectiveness against Xanthomonas campestris pv. oryzae and tobacco mosaic virus (Z. Xia, 2015); (R. Deshmukh, Karale, Akolkar, & Randhavane, 2017).
Antileishmanial Activity
- Research Application : Potential use in treating leishmaniasis.
- Details : Piperazinyl-linked 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazoles have been investigated for their effectiveness against Leishmania major, a parasite causing leishmaniasis (Tahghighi et al., 2011).
Antidepressant and Antianxiety Potential
- Research Application : Investigated for their antidepressant and antianxiety effects.
- Details : Certain 1,3,4-thiadiazole derivatives containing piperazine are evaluated for their potential in treating depression and anxiety. These compounds have shown significant activity in relevant animal models (J. Kumar et al., 2017).
Enoyl-ACP Reductase Inhibitors
- Research Application : As potential inhibitors in microbial processes.
- Details : N,N′-disubstituted piperazine conjugated with 1,3,4-thiadiazole and 1,2,4-triazole showed significant antibacterial activity, particularly against E. coli. This suggests their role as enoyl-ACP reductase inhibitors (Omar et al., 2022).
Antimycobacterial Agents
- Research Application : Potential in treating tuberculosis.
- Details : Piperazine-thiosemicarbazone hybrids have been identified as effective antimycobacterial agents, particularly against Mycobacterium tuberculosis (Jallapally et al., 2014).
Anticonvulsant Activity
- Research Application : Possibility in treating convulsions or seizures.
- Details : 2,5-disubstituted-1,3,4-thiadiazole derivatives have been synthesized and evaluated for their anticonvulsant activity, showing potential in this therapeutic area (K. Harish, Mohana, & Mallesha, 2014).
Serotonin Receptor and Transporter Modulators
- Research Application : Potential in modifying serotonin system for therapeutic purposes.
- Details : Some derivatives act as potent and selective ligands at human 5-HT1A receptors, indicating their possible use in mental health disorders (S. Silanes et al., 2004).
Mecanismo De Acción
Target of Action
It’s worth noting that piperazine derivatives have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-hiv-1, and mc4 receptor agonistic activity
Mode of Action
Piperazine derivatives are known to act as dopamine and serotonin antagonists and are used as antipsychotic drug substances
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Piperazine derivatives have been reported to exhibit a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-HIV-1, and MC4 receptor agonistic activity .
Cellular Effects
It is known that piperazine derivatives can have significant effects on various types of cells .
Molecular Mechanism
Piperazine derivatives have been reported to act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .
Propiedades
IUPAC Name |
2-piperazin-1-yl-5-propan-2-yl-1,3,4-thiadiazole;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4S.2ClH/c1-7(2)8-11-12-9(14-8)13-5-3-10-4-6-13;;/h7,10H,3-6H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCZDNOLOAQWHES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)N2CCNCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl2N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2930446.png)
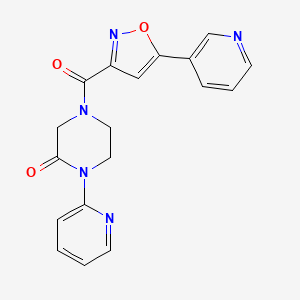
![2-(ethylthio)-N-(3-methoxyphenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2930448.png)
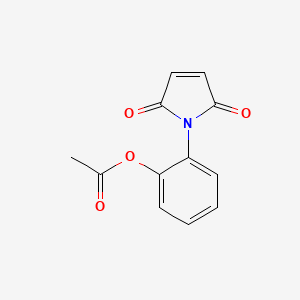
![7-(3,3-Dimethyl-2-oxobutyl)-8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2930454.png)

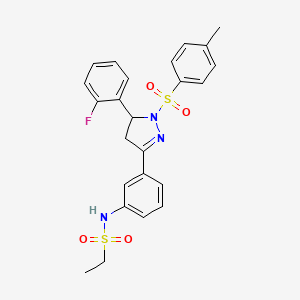
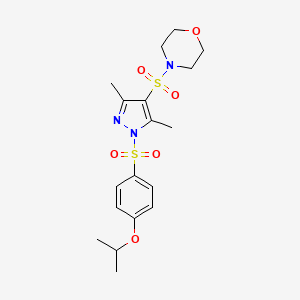

![(4-chlorophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2930460.png)
![3-cyclopentyl-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2930463.png)
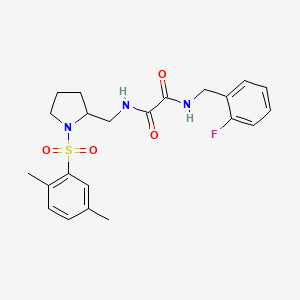

![8-(3-(3,4-dihydroisoquinolin-2(1H)-yl)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2930468.png)
